

# Application Notes and Protocols for In Vivo Studies with Rociletinib Hydrobromide

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## Compound of Interest

Compound Name: Rociletinib hydrobromide

Cat. No.: B1139330

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These application notes provide a comprehensive overview of the in vivo use of **rociletinib hydrobromide** (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The information compiled herein, including detailed dosage tables and experimental protocols, is intended to guide the design and execution of preclinical research in oncology, particularly in the context of non-small cell lung cancer (NSCLC) models harboring EGFR mutations.

## Introduction

Rociletinib is an irreversible inhibitor of mutant EGFR, demonstrating potent activity against activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity profile has been a key focus of its preclinical and clinical development. Understanding the appropriate dosage and administration in relevant animal models is critical for evaluating its therapeutic efficacy and potential for combination therapies.

## Quantitative Data Summary

The following tables summarize the reported in vivo dosages of **rociletinib hydrobromide** in various preclinical models. These data are compiled from key studies that characterized the compound's anti-tumor activity.

Table 1: Rociletinib Dosage in Cell Line-Derived Xenograft (CDX) Models

Animal Model	Human Cell Line	EGFR Mutation Status	Rociletinib Hydrobromide Dose	Dosing Schedule	Route of Administration	Key Outcomes	Reference
Nude Mice	NCI-H1975	L858R/T790M	25, 50, 100 mg/kg	Once daily (QD)	Oral gavage	Dose-dependent tumor growth inhibition. Significant anti-tumor activity at all doses.	Sjin RT, et al. Mol Cancer Ther. 2014
Nude Mice	HCC827	exon 19 deletion	25, 50, 100 mg/kg	Once daily (QD)	Oral gavage	Dose-dependent tumor growth inhibition.	Sjin RT, et al. Mol Cancer Ther. 2014
Nude Mice	S1-MI-80 (ABCG2-overexpressing)	Not specified	30 mg/kg	Not specified	Not specified	Used in combination with topotecan to demonstrate reversal of multidrug resistance.	Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in

vitro and  
in vivo.

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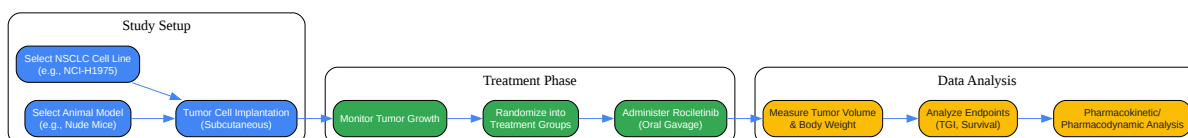
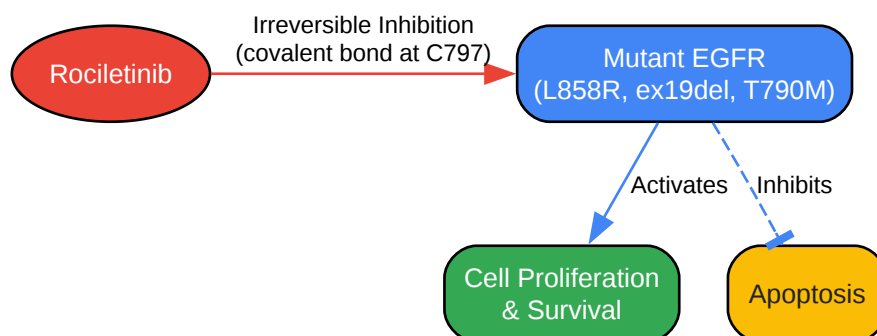
Table 2: Rociletinib Dosage in Genetically Engineered Mouse Models (GEMMs)

Animal Model	Genetic Background	EGFR Mutation Status	Rociletinib Hydrobromide Dose	Dosing Schedule	Route of Administration	Key Outcomes	Reference
Transgenic Mice	Not specified	L858R/T790M	~50 mg/kg	Not specified	Oral gavage	Significant tumor growth inhibition.	Rociletinib (CO-1686)
Transgenic Lung Adenocarcinoma Model	Not specified	L858R/T790M	Not specified	Daily	Not specified	Complete tumor regression followed by acquired resistance after 4-5 months.	Abstract A162: Continuous treatment with rociletinib in EGFR transgenic mice results in acquired resistance to both rociletinib and osimertinib and intra-“patient” tumor heterogeneity

# Signaling Pathways and Experimental Workflow

## EGFR Signaling Pathway Inhibition by Rociletinib

Rociletinib targets the ATP binding site of mutant EGFR. Its covalent binding to the cysteine residue at position 797 (C797) leads to irreversible inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.



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## References

- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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